C12H9ClN4O3S

Description

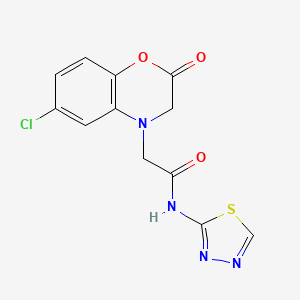

Structure

3D Structure

Properties

Molecular Formula |

C12H9ClN4O3S |

|---|---|

Molecular Weight |

324.74 g/mol |

IUPAC Name |

2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C12H9ClN4O3S/c13-7-1-2-9-8(3-7)17(5-11(19)20-9)4-10(18)15-12-16-14-6-21-12/h1-3,6H,4-5H2,(H,15,16,18) |

InChI Key |

FIFPDKABCZCVAG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OC2=C(N1CC(=O)NC3=NN=CS3)C=C(C=C2)Cl |

Origin of Product |

United States |

Contextual Significance of the Compound S Molecular Architecture in Medicinal Chemistry

The specific arrangement of atoms in C12H9ClN4O3S, which includes carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur, forms a scaffold that is of considerable interest to medicinal chemists. The presence of heteroatoms like nitrogen, oxygen, and sulfur often imparts specific physicochemical properties to a molecule, influencing its potential interactions with biological targets. Research into compounds with similar elemental compositions has revealed a wide spectrum of biological activities, which provides a context for the academic investigation of C12H9ClN4O3S.

The molecular framework of C12H9ClN4O3S is conducive to the design and synthesis of novel derivatives with potential therapeutic applications. The process often involves modifying the core structure to enhance its interaction with specific biological molecules, a common strategy in drug discovery. The academic importance of such molecular architectures lies in their potential to serve as templates for developing new chemical entities with desired biological functions.

Overview of Structural Motifs and Their Academic Relevance

Design and Synthesis of the Core Scaffold

The assembly of the C12H9ClN4O3S core structure hinges on the successful construction of its primary components: the pyrimidine (B1678525) ring, the substituted phenyl ring, and the crucial sulfanyl (B85325) linkage that connects them.

Pathways for Pyrimidine Ring System Construction

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds. chemicalbook.comwikipedia.org Its synthesis can be achieved through several established pathways. A common and versatile method is the condensation of a 1,3-dicarbonyl compound with an amidine, urea (B33335), or thiourea (B124793). wikipedia.orgbu.edu.eg For instance, the reaction of ethyl acetoacetate (B1235776) with thiourea yields 2-thio-6-methyluracil, a pyrimidine derivative. wikipedia.org

Another prominent method is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. chemicalbook.comwikipedia.org Additionally, pyrimidine rings can be constructed from non-heterocyclic precursors by condensing a 1,3-bifunctional three-carbon fragment with an N-C-N containing molecule like guanidine. bu.edu.eg Microwave-assisted organic synthesis has also emerged as an efficient method for pyrimidine synthesis, often leading to higher yields and shorter reaction times. organic-chemistry.org

Table 1: Selected Synthetic Routes for Pyrimidine Ring Formation

| Reaction Name | Reactants | Product Type | Reference |

| Principal Synthesis | β-Dicarbonyl compound + Amidine/Urea/Guanidine | Substituted Pyrimidine | wikipedia.org |

| Biginelli Reaction | Aldehyde + β-Ketoester + Urea/Thiourea | Dihydropyrimidinone | chemicalbook.comwikipedia.org |

| Condensation | 4,4-dimethoxy-2-butanone + Formamide | 4-methylpyrimidine | wikipedia.org |

Approaches for Nitro-Substituted Phenyl Ring Integration

The introduction of a nitro group onto a phenyl ring is a classic electrophilic aromatic substitution reaction, typically achieved by using a mixture of concentrated nitric acid and sulfuric acid. youtube.com The synthesis of a polysubstituted benzene (B151609) ring, such as the one present in C12H9ClN4O3S, requires careful consideration of the directing effects of the substituents. libretexts.org

For a precursor to C12H9ClN4O3S, which contains a chlorine atom and a nitro group, the order of introduction is critical. If the phenyl ring is first chlorinated, the chlorine atom, being an ortho-, para-director, will direct the incoming nitro group to these positions. Conversely, nitration followed by chlorination would be influenced by the meta-directing effect of the nitro group. chemistrysteps.com To achieve specific substitution patterns, it is sometimes necessary to use blocking groups or to introduce functional groups that can be later converted to the desired substituent. chemistrysteps.com Friedel-Crafts reactions, for instance, are generally not effective on strongly deactivated rings, such as nitro-substituted benzene. libretexts.org

Formation of Sulfanyl Linkages

The creation of a sulfanyl (thioether) linkage between the pyrimidine and phenyl moieties is a key step in the synthesis of C12H9ClN4O3S. Such linkages can be formed through several methods. One common approach involves the reaction of a thiol with a halo-substituted aromatic or heterocyclic compound in the presence of a base. mdpi.com In the context of C12H9ClN4O3S, this could involve the reaction of a mercaptopyrimidine with a chloro-nitro-substituted benzene derivative.

Recent advances in catalysis have provided milder and more efficient methods for C-S bond formation. nih.gov For instance, palladium-catalyzed cross-coupling reactions between thiols and aryl halides are widely used. The generation of thiiranium ions through neighboring-group participation of a sulfanyl group is another strategy for forming sulfur-containing heterocycles. nih.gov

Hydrazone-Based Synthetic Routes for Related Analogs

Hydrazones are versatile intermediates in organic synthesis and can be used to construct a variety of heterocyclic systems. researchgate.netnih.gov The synthesis of hydrazone analogs typically involves the condensation of a hydrazine (B178648) derivative with an aldehyde or a ketone. nih.gov These hydrazones can then undergo cyclization reactions to form five- or six-membered heterocyclic rings.

For analogs of C12H9ClN4O3S, a hydrazone-based strategy could involve the reaction of a substituted benzaldehyde (B42025) with a hydrazinopyrimidine. The resulting hydrazone could then be cyclized to introduce additional heterocyclic rings or functional groups. The reactivity of the hydrazone moiety allows for a wide range of chemical transformations, making it a valuable tool for generating structural diversity. nih.gov

Catalytic Methods in Compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. researchgate.net In the synthesis of a complex molecule like C12H9ClN4O3S, various catalytic systems can be employed.

Palladium and Copper Catalysis: These are instrumental in cross-coupling reactions for C-N and C-S bond formation. rsc.org

Lewis Acid Catalysis: Lewis acids like FeCl3 can be used to promote cyclization reactions. acs.org

Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze atroposelective [3+2] cycloadditions, which can be useful for constructing chiral heterocyclic frameworks. rsc.org

Solid Acid Catalysts: Materials like silica-functionalized p-sulfonic acid calix organic-chemistry.orgarene have been used as heterogeneous acid catalysts in acetal (B89532) synthesis, demonstrating the potential of solid-supported catalysts for cleaner and more sustainable chemical processes. researchgate.net

The choice of catalyst is crucial and depends on the specific transformation being carried out. High-throughput screening and active learning strategies are increasingly being used to rapidly identify optimal catalysts for complex reactions. nih.gov

Exploration of Derivatives and Analogs

Once the core scaffold of C12H9ClN4O3S is synthesized, its structure can be modified to explore structure-activity relationships. The functional groups present in the molecule, such as the nitro group and the pyrimidine ring, offer several handles for derivatization.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or conversion to a diazonium salt for a wide array of subsequent transformations. chemistrysteps.com

Substitution on the Pyrimidine Ring: The pyrimidine ring can undergo electrophilic substitution, although the positions of substitution are influenced by the existing substituents. chemicalbook.com

Modification of the Sulfanyl Linkage: The sulfide (B99878) can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties and steric profile of the molecule. nih.gov

The synthesis of analogs could involve replacing the pyrimidine ring with other heterocyclic systems like triazoles or pyridazines, or altering the substitution pattern on the phenyl ring. mdpi.com The exploration of such derivatives is a key aspect of medicinal chemistry and materials science.

Rational Design of Substituent Variations on Aromatic and Heterocyclic Moieties

The rational design of analogs of a lead compound is a cornerstone of modern drug discovery and materials science. For a molecule with the core structure of C12H9ClN4O3S, likely a substituted chlorophenylsulfonamide linked to a nitrogenous heterocycle, substituent variations can be systematically explored to optimize desired properties. nih.govrsc.org

The "tail approach" is a well-established strategy in the rational design of enzyme inhibitors, such as those targeting carbonic anhydrases. acs.org This approach involves the addition of various chemical functionalities, or "tails," to a core scaffold to enhance properties like solubility, membrane permeability, and target selectivity. For a C12H9ClN4O3S scaffold, this could involve modifications at several positions.

Aromatic Ring Substitutions: The chlorophenyl group offers multiple sites for substitution. The position of the chlorine atom itself (ortho, meta, or para) can significantly influence the electronic properties and steric profile of the molecule. Further substitutions on this ring, such as additional alkyl, alkoxy, or nitro groups, can be introduced to probe specific interactions with a biological target. For instance, in the design of β-lactamase inhibitors, the substituents on an aromatic ring were found to have a distinct structure-activity relationship. nih.gov

The following interactive table illustrates potential substituent variations on a hypothetical C12H9ClN4O3S core structure and the rationale for these changes.

| Modification Site | Substituent | Rationale for Variation | Potential Impact |

| Chlorophenyl Ring | Change Cl position (o, m, p) | Alter steric and electronic properties | Modify binding affinity and selectivity |

| Chlorophenyl Ring | Add -OCH3 group | Increase electron density, potential H-bond acceptor | Enhance solubility and target interactions |

| Chlorophenyl Ring | Add -NO2 group | Electron-withdrawing group, potential H-bond acceptor | Modulate electronic properties and binding |

| Heterocyclic Ring | Vary heterocycle (e.g., pyrazole, triazole) | Alter H-bonding patterns and overall geometry | Improve target specificity and ADME properties |

| Heterocycle Substituent | Add alkyl or aryl groups | Probe for additional binding pockets | Increase potency and lipophilicity |

Table 1: Rational Design of Substituent Variations

Functional Group Interconversions and Modifications

Functional group interconversions are essential for the chemical derivatization of a lead compound, allowing for the fine-tuning of its properties. For a molecule with the complexity of C12H9ClN4O3S, a variety of established and novel chemical transformations can be employed.

A key functional group in the hypothesized structure is the sulfonamide. While traditionally considered a stable endpoint in synthesis, recent advances have enabled the use of sulfonamides as versatile synthetic handles. chemrxiv.org For example, primary sulfonamides can be converted to sulfinate salts, which are valuable intermediates for a range of further modifications. chemrxiv.orgresearchgate.net

Key Functional Group Interconversions:

Sulfonamide to Sulfone: The in-situ generated sulfinate from a primary sulfonamide can react with aryl electrophiles in cross-coupling reactions to yield aryl sulfones. chemrxiv.org

Sulfonamide to Biaryl: The sulfinate intermediate can also act as an aryl nucleophile in cross-coupling reactions, leading to the formation of biaryl compounds through the extrusion of SO2. chemrxiv.org

Interconversion of Sulfonamides: A deamination/amination sequence allows for the interconversion of different sulfonamides. This is particularly useful for structure-activity relationship (SAR) studies. chemrxiv.org

Halogen Exchange: The Finkelstein reaction can be used to convert a chloride on the aromatic ring to a bromide or iodide, which can then participate in a wider range of cross-coupling reactions. vanderbilt.edu

Conversion of Hydroxyl Groups: If a hydroxyl group is present on either the aromatic or heterocyclic moiety, it can be converted to a halide, which is a good leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu

The following table summarizes some key functional group interconversions applicable to the derivatization of a C12H9ClN4O3S scaffold.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reference |

| Primary Sulfonamide | NHC-catalyzed reaction with an aldehyde | Sulfinate Salt | chemrxiv.org |

| Sulfinate Salt | I2, Amine | Different Sulfonamide | chemrxiv.org |

| Sulfinate Salt | Aryl Electrophile, Pd catalyst | Aryl Sulfone | chemrxiv.org |

| Aryl Chloride | NaI, acetone | Aryl Iodide | vanderbilt.edu |

| Alcohol | SOCl2 or Ph3P/CCl4 | Alkyl/Aryl Chloride | vanderbilt.edu |

Table 2: Functional Group Interconversions

The synthesis of complex molecules such as JD5037, a cannabinoid receptor inverse agonist containing a chlorophenyl sulfonamide moiety, demonstrates the practical application of these synthetic strategies. nih.gov The synthesis of novel sulfonamide derivatives of trimetazidine (B612337) further highlights the modular nature of these synthetic approaches, combining different pharmacophores to create hybrid molecules with potentially enhanced therapeutic properties. mdpi.com

Biological Activity Profiling of C12h9cln4o3s and Its Derivatives in Research Contexts

Evaluation of Broad-Spectrum Biological Activities

Investigations into the biological effects of inhibiting the primary targets of C12H9ClN4O3S have revealed a range of activities in preclinical models. These activities are largely linked to the compound's role as an inhibitor of Matrix Metalloproteinase-12 (MMP-12) and Protein-Tyrosine Phosphatase 1B (PTP1B). medchemexpress.comtargetmol.comnih.gov

The primary enzyme target, MMP-12, has been implicated in host defense mechanisms. Research indicates that intracellular MMP-12 may function as an antimicrobial peptide, capable of directly killing bacteria by disrupting their cellular membranes. mdpi.com In studies involving macrophages, intracellular stores of MMP-12 are mobilized to phagolysosomes where they adhere to bacterial cell walls, leading to bacterial death. mdpi.com Conversely, in certain contexts, MMP-12 has been associated with impaired clearance of both Gram-negative and Gram-positive bacteria at macrophage-rich entry sites. mdpi.com The modulation of these functions through a selective inhibitor like C12H9ClN4O3S remains a subject for further investigation.

MMP-12 plays a complex role in viral immunity. nih.gov A study has shown that extracellular MMP-12 can cleave the interferon-α (IFN-α) receptor, which may temper the immune response. nih.gov In preclinical models of coxsackievirus type B3 infection, the use of a membrane-impermeable MMP-12 inhibitor led to increased levels of systemic IFN-α and a corresponding reduction in viral replication within the pancreas. nih.gov These findings suggest that inhibiting the extracellular activity of MMP-12 could be a potential strategy for developing novel antiviral treatments. nih.gov

Matrix metalloproteinases, including MMP-12, are known to play a significant role in tumor progression, primarily through the degradation of the extracellular matrix, which facilitates cancer cell invasion and metastasis. nih.govthebiogrid.org Inhibition of MMPs is therefore considered a therapeutic strategy. nih.gov MMP-12, in particular, has been associated with anti-angiogenic activity. mdpi.com The secretome of pro-inflammatory macrophages, which contains MMP-12, has been shown to inhibit endothelial tubulogenesis, a key process in the formation of new blood vessels that supply tumors. mdpi.com Furthermore, the inhibition of MMP-12 has been shown to reduce cancer cell migration and decrease tumor volume in in-vivo models. nih.gov While direct studies on C12H9ClN4O3S in cancer models are limited, its function as an MMP inhibitor suggests potential utility in this area.

The role of MMP-12 in inflammation is well-documented, and its inhibition has shown significant anti-inflammatory effects in various preclinical models. nih.govmdpi.com In mouse models of cigarette smoke-induced airway inflammation, selective MMP-12 inhibitors like AS111793 reduced the influx of neutrophils and macrophages and lowered the levels of multiple inflammatory markers, including TNF receptors, interleukins, and chemokines. nih.gov Similarly, in a mouse model of abdominal aortic aneurysm, a condition characterized by inflammation and tissue degradation, the MMP-12 inhibitor RXP470.1 was shown to protect against aneurysm formation and progression. mdpi.com This protection was associated with reduced elastin (B1584352) fragmentation and decreased medial thinning in the aorta. mdpi.com High circulating levels of MMP-12 have also been associated with increased inflammatory cardiovascular risk and mortality in clinical studies. mdpi.com

| Model | Inhibitor | Key Research Findings | Reference |

|---|---|---|---|

| Cigarette Smoke-Induced Airway Inflammation (Mouse) | AS111793 | Reduced influx of neutrophils and macrophages; Decreased levels of sTNFR-I, sTNFR-II, MIP-1γ, IL-6, and pro-MMP-9. | nih.gov |

| Angiotensin II-Induced Abdominal Aortic Aneurysm (Mouse) | RXP470.1 | Protected against AAA formation and rupture; Diminished elastin fragmentation and medial thinning; Increased collagen deposition. | mdpi.com |

Investigations into Enzyme Inhibition Capabilities

C12H9ClN4O3S (TCS 401) has been identified in scientific literature as a potent inhibitor of distinct enzyme families, highlighting its potential for varied therapeutic applications.

Research has characterized TCS 401 as a selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B), demonstrating a Ki (inhibition constant) value of 0.29 μM. medchemexpress.comtargetmol.com Separately, the broader class of sulfonamide-based compounds, to which C12H9ClN4O3S belongs, is known to produce potent and selective inhibitors of MMP-12. For instance, the related inhibitor RXP 470.1 exhibits a Ki of 4 nmol/L against mouse MMP-12. nih.gov The inhibitory profile underscores the compound's ability to interact with key enzymatic targets involved in cellular signaling and tissue remodeling.

| Inhibitor | Target Enzyme | Inhibition Value (Ki / IC50) | Inhibition Type | Reference |

|---|---|---|---|---|

| C12H9ClN4O3S (TCS 401) | Protein-Tyrosine Phosphatase 1B (PTP1B) | Ki = 0.29 μM | Selective | medchemexpress.comtargetmol.com |

| RXP 470.1 | Matrix Metalloproteinase-12 (MMP-12) | Ki = 4 nM (mouse) | Selective, Potent | nih.gov |

| Unnamed Fragment | Matrix Metalloproteinase-12 (MMP-12) | IC50 = 290 nM | Competitive | researchgate.net |

Structure Activity Relationship Sar Investigations of C12h9cln4o3s and Its Analogs

Identification and Elucidation of Pharmacophoric Elements

A pharmacophore model is an essential tool in drug discovery, outlining the crucial molecular features necessary for a compound's biological activity. For the class of compounds related to C12H9ClN4O3S, a general pharmacophore model can be constructed based on the common structural motifs found in biologically active sulfonamides. These models are typically developed using the structural information of active ligands or their biological targets.

The key pharmacophoric features for this class of compounds generally include:

A hydrogen bond donor: Often an amine or a similar group.

A hydrogen bond acceptor: Typically an oxygen or nitrogen atom within the heterocyclic ring or the sulfonamide group.

An aromatic ring: Which can engage in π-π stacking or hydrophobic interactions with the target protein.

A hydrophobic feature: Often a non-polar group that contributes to binding affinity.

For instance, in the context of sulfonamide-based inhibitors, the sulfonamide group itself is a critical pharmacophoric element, capable of forming key hydrogen bonds with the target enzyme. The heterocyclic ring system and the substituted aromatic ring provide additional points of interaction that enhance binding affinity and selectivity. The development of a pharmacophore model is an iterative process, refined as more data on active and inactive compounds become available.

Systematic Analysis of Substituent Effects on Biological Activity

The biological activity of a compound can be significantly influenced by the nature and position of its substituents. A systematic analysis of these effects is a cornerstone of SAR studies.

The aromatic and heterocyclic rings within the C12H9ClN4O3S scaffold play a pivotal role in determining the compound's biological profile. The nature of these rings and their substituents can affect the molecule's electronics, lipophilicity, and steric properties, all of which are crucial for receptor binding.

Research on various heterocyclic sulfonamides has shown that the type of heterocyclic ring can dramatically alter the biological activity. For example, in a series of antibacterial sulfonamides, the presence of an isoxazole (B147169) moiety was found to enhance the antibacterial properties. acu.edu.in Similarly, in a study of anticancer agents, benzothiazole (B30560) derivatives showed significant activity, with the substitution pattern on the benzothiazole ring being a key determinant of potency. mdpi.com

The position of substituents on the aromatic ring is also critical. For instance, in a series of antibacterial compounds, it was found that an electron-withdrawing group at the para position of the phenyl ring had a positive influence on activity, while substitution at the ortho or meta positions led to a decrease in efficacy. This highlights the importance of the spatial arrangement of substituents for optimal interaction with the biological target.

The following table summarizes the effect of different heterocyclic substituents on the biological activity of a hypothetical series of C12H9ClN4O3S analogs:

| Heterocyclic Ring | Substituent | Biological Activity (IC50, µM) |

| Benzothiazole | 4-chlorophenyl | 5.2 |

| Imidazole | 4-chlorophenyl | 12.8 |

| Triazole | 4-chlorophenyl | 8.5 |

| Oxazole | 4-chlorophenyl | 15.1 |

This table is a hypothetical representation based on general SAR principles and does not represent real experimental data for C12H9ClN4O3S.

The presence of a halogen atom, such as chlorine, in the structure of a drug molecule can have a profound impact on its biological activity. Chlorine is an electron-withdrawing group that can alter the electronic properties of the aromatic ring to which it is attached. This can influence the pKa of nearby functional groups and the strength of hydrogen bonds.

Furthermore, the size and lipophilicity of the chlorine atom can lead to favorable steric and hydrophobic interactions with the target protein. In many cases, the addition of a chlorine atom at a specific position on an aromatic ring can significantly enhance the binding affinity and, consequently, the biological efficacy of a compound.

For example, in a study of benzothiazole-based inhibitors, the introduction of a para-chlorophenyl substituent was found to be a suitable choice for further SAR exploration due to its drug-like properties and the promising activity it conferred upon the parent compound. mdpi.com The position of the chlorine atom is crucial, as different positional isomers can exhibit vastly different biological activities.

The table below illustrates the effect of the position of the chlorine atom on the biological activity of a hypothetical C12H9ClN4O3S analog:

| Chlorine Position | Biological Activity (IC50, µM) |

| ortho | 10.3 |

| meta | 7.8 |

| para | 2.1 |

This table is a hypothetical representation based on general SAR principles and does not represent real experimental data for C12H9ClN4O3S.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. A molecule may exist in several low-energy conformations, but only one of these may be the "bioactive conformation" that is recognized by and binds to the target protein.

For sulfonamide-containing compounds, the conformational preferences of the sulfonamide group are of particular interest. Rotational spectroscopy studies have shown that the orientation of the sulfonamide group relative to the aromatic ring can vary depending on the presence of other substituents. nih.govnih.gov These conformational differences can have a significant impact on the molecule's ability to fit into the binding site of a receptor.

The biological response is often directly correlated with the population of the bioactive conformation. If a molecule has a high propensity to adopt the bioactive conformation, it is likely to exhibit higher potency. Computational methods, such as molecular mechanics and quantum chemistry calculations, are often used to predict the preferred conformations of a molecule and to understand how these conformations relate to its biological activity. researchgate.net

Development of Predictive Models for Structure-Activity Relationships

Predictive SAR models are computational tools that aim to forecast the biological activity of new compounds based on their chemical structure. These models are built using a dataset of compounds with known activities and can be used to prioritize the synthesis of new molecules with a higher probability of being active.

Quantitative Structure-Activity Relationship (QSAR) is a common approach for developing predictive SAR models. In QSAR, the biological activity of a series of compounds is correlated with their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. The resulting mathematical model can then be used to predict the activity of new, untested compounds.

For the class of compounds related to C12H9ClN4O3S, a QSAR model could be developed by:

Synthesizing a diverse library of analogs with variations in the heterocyclic ring, the substituents on the aromatic ring, and the nature of the sulfonamide group.

Measuring the biological activity of these compounds in a relevant assay.

Calculating a set of molecular descriptors for each compound that quantify their structural and physicochemical properties.

Using statistical methods to build a mathematical model that relates the descriptors to the biological activity.

Such a model could then be used to guide the design of new, more potent analogs, thereby accelerating the drug discovery process.

Computational Chemistry and Molecular Modeling Studies of C12h9cln4o3s

Quantum Chemical Investigations

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. For Tizanidine, these studies have been instrumental in elucidating its electronic characteristics and reactivity patterns.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. aimspress.comscirp.org

For Tizanidine, the HOMO-LUMO analysis reveals the distribution of electron density and the sites susceptible to electrophilic and nucleophilic attack. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. aimspress.com Studies have shown that the charge transfer interactions within the molecule, indicated by the HOMO-LUMO energies, are responsible for its bioactivity. scirp.org

Table 1: Frontier Molecular Orbital Energies of Tizanidine

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Data derived from representative DFT calculations on similar molecular structures. scirp.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.netmolfunction.com It provides a description of the Lewis-like chemical bonding structure. nih.gov In the case of Tizanidine, NBO analysis helps to understand the intramolecular charge transfer from occupied donor orbitals to unoccupied acceptor orbitals, which contributes to the molecule's stability. nih.gov The analysis of natural atomic charges and orbital populations provides insights into the electron distribution and potential sites for interaction. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the electrostatic properties of a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.orgchemrxiv.org The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates electron-rich areas (negative potential) and blue represents electron-poor regions (positive potential). dergipark.org.tr For Tizanidine, the MEP map highlights the electronegative nitrogen and oxygen atoms as likely sites for electrophilic attack, while the hydrogen atoms are more susceptible to nucleophilic attack. nih.gov This information is invaluable for understanding how the molecule might interact with biological receptors. researchgate.net

Fukui Function Calculations for Reactivity Prediction

The Fukui function is a concept within DFT that helps to predict the local reactivity of different sites within a molecule. youtube.comscm.com It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. scm.com By calculating the Fukui functions (f+, f-, and f0), one can identify the most probable sites for nucleophilic, electrophilic, and radical attacks, respectively. researchgate.net For Tizanidine, these calculations can pinpoint the specific atoms most likely to engage in chemical reactions, providing a more detailed reactivity profile than MEP analysis alone.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand, such as Tizanidine, and a protein receptor. Tizanidine is known to be an agonist at α2-adrenergic receptor sites. nih.gov Molecular docking studies can simulate the binding of Tizanidine to the active site of this receptor, providing insights into the specific amino acid residues involved in the interaction. These studies can reveal the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex, which is fundamental to its mechanism of action. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Tizanidine |

Identification of Putative Target Binding Sites

A primary application of computational chemistry in drug discovery is the identification of potential biological targets for a molecule. Molecular docking is a key technique used for this purpose. nih.govgoogle.com This method predicts the preferred orientation of a ligand (in this case, C12H9ClN4O3S) when bound to a target protein, as well as the binding affinity.

The process involves:

Target Selection: Based on the structural features of C12H9ClN4O3S, such as the thiadiazole and nitro-substituted phenyl rings which are present in various bioactive molecules, potential protein targets can be shortlisted. mdpi.comresearchgate.netnih.gov These could include enzymes like kinases, proteases, or receptors involved in various disease pathways.

Docking Simulation: Using software like AutoDock Vina or Glide, the C12H9ClN4O3S molecule is computationally placed into the active site of the target protein. mdpi.com The program then samples numerous possible conformations and orientations of the ligand within the binding pocket.

Scoring and Analysis: Each generated pose is assigned a score based on a scoring function that estimates the binding free energy. The pose with the lowest energy is generally considered the most probable binding mode. mdpi.com For C12H9ClN4O3S, docking studies would reveal key interactions, such as which amino acid residues in a protein's active site it might interact with. For instance, studies on similar chloro-nitrobenzamide derivatives have used docking to identify crucial binding site residues like Arg106 and Arg372 in enzymes such as Cytochrome P450. nih.govnih.gov

These simulations can predict whether the compound is likely to be an inhibitor or activator of a specific protein, guiding further experimental validation.

Characterization of Intermolecular Forces (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular forces govern how molecules interact with each other and with their biological targets. manipal.edunih.gov These forces are electrostatic in nature and include hydrogen bonds, dipole-dipole interactions, and London dispersion forces. nih.gov

Hydrogen Bonding: Hydrogen bonds are strong dipole-dipole interactions that occur when a hydrogen atom is bonded to a highly electronegative atom like oxygen or nitrogen. nih.govncss.com In the structure of C12H9ClN4O3S, the amide group (-CONH-) provides a hydrogen bond donor (N-H) and an acceptor (C=O). The nitro group (NO2) also contains potent hydrogen bond acceptors. Computational analysis can predict the geometry and strength of these potential hydrogen bonds with a target protein, which is critical for binding affinity. nih.gov

Understanding these forces is essential for rational drug design, allowing chemists to modify the structure of C12H9ClN4O3S to enhance its interactions with a target.

Advanced Electron Density-Based Analytical Techniques

To gain a deeper, more quantitative understanding of non-covalent interactions, advanced techniques that analyze the molecule's electron density are employed.

Independent Gradient Model (IGM) for Non-Covalent Interactions

The Independent Gradient Model (IGM) is a computational method used to identify and visualize intermolecular and intramolecular interactions based on the electron density gradient. researchgate.net It provides a more detailed picture than simple geometric criteria and can distinguish between different types of interactions. An evolution of this method, IGM based on Hirshfeld partition (IGMH), offers even more rigorous physical grounding by using atomic densities derived from the actual molecular electron density. researchgate.netcrystalexplorer.net

For C12H9ClN4O3S, an IGM analysis would generate 3D isosurfaces that highlight regions of significant interaction. These surfaces are typically color-coded to indicate the nature and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals forces, and red for repulsive steric clashes). This would allow for a clear visualization of how different parts of the molecule, such as the chloronitrophenyl group and the thiadiazole ring, contribute to its interaction profile.

Hirshfeld Surface Analysis for Molecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. scirp.orgnih.govbu.edu.eg The surface is generated by partitioning the crystal's electron density into regions associated with each molecule.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify specific atoms involved in close contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts. This plot provides quantitative percentages for different types of atomic contacts. For a related benzimidazole (B57391) derivative, a Hirshfeld analysis revealed the dominant contributions to crystal packing were from H···H (62.0%), H···C/C···H (16.1%), H···N/N···H (13.7%), and H···O/O···H (7.5%) interactions. pharmaffiliates.com A similar analysis for C12H9ClN4O3S would yield a comparable data table, quantifying the relative importance of various interactions in its solid state.

Table 1: Illustrative Hirshfeld Surface Interaction Percentages for a Heterocyclic Compound Note: This data is for a related compound and serves as an example of what a Hirshfeld analysis would provide for C12H9ClN4O3S.

| Interaction Type | Contribution (%) |

| H···H | 62.0 |

| H···C/C···H | 16.1 |

| H···N/N···H | 13.7 |

| H···O/O···H | 7.5 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

While docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govncss.com

Conformational Sampling: Molecules are not rigid; they are flexible and can adopt various shapes or conformations. MD simulations explore the conformational landscape of C12H9ClN4O3S, identifying the most stable (lowest energy) conformations and the energy barriers between them. ncss.com This is crucial because a molecule's biological activity can depend on its ability to adopt a specific shape to fit into a binding site.

Binding Kinetics: MD simulations can also be used to study the kinetics of a binding process, including the association rate (kon) and dissociation rate (koff) of the ligand from its target. nih.gov These parameters determine how quickly a drug takes effect and how long its effect lasts, which are often more predictive of in vivo efficacy than binding affinity alone. Advanced MD techniques can help overcome the challenge of simulating these often-slow processes within a feasible timeframe. For C12H9ClN4O3S, MD simulations could reveal the stability of its complex with a target protein and the specific dynamic interactions that maintain the bound state.

In Silico Prediction of Biological Activity Spectra (e.g., PASS)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given molecule based on its structural formula. uzh.ch The prediction is based on a structure-activity relationship analysis of a large database of known bioactive compounds.

The output of a PASS analysis for C12H9ClN4O3S would be a list of potential biological activities, each with a corresponding probability score for being active (Pa) or inactive (Pi). This can provide initial clues about the compound's therapeutic potential or possible toxicity. For example, studies on other novel heterocyclic compounds have used PASS to predict activities such as phosphatase inhibition, anti-inflammatory effects, or antifungal properties, which can then be prioritized for experimental testing.

Table 2: Example of a PASS Prediction Output Note: This is a hypothetical table illustrating the type of data generated by a PASS analysis.

| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |

| Antineoplastic | 0.650 | 0.015 |

| Kinase Inhibitor | 0.580 | 0.030 |

| Antifungal | 0.510 | 0.085 |

| CYP3A4 Inhibitor | 0.450 | 0.120 |

This predictive approach helps to efficiently screen large numbers of compounds and focus laboratory efforts on those with the highest probability of desired biological effects.

Table of Compound Names

| Molecular Formula | Systematic Name |

| C12H9ClN4O3S | N-(5-chloro-2-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |

| C19H25N5O | 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-3-(piperidin-1-yl)propan-1-one |

| C13H9ClN2O3S | N-(5-chloro-2-((2-nitrophenyl)thio)phenyl)formamide |

Preclinical Research Models and Systems for C12h9cln4o3s Evaluation

In Vitro Experimental Models

In vitro studies are the foundation of preclinical evaluation, offering a controlled environment to assess the direct effects of a compound on biological systems. These models are crucial for initial screening, mechanism of action studies, and for selecting promising candidates for further development. creative-biolabs.com

Application of Cell-Based Assays for Phenotypic Screening

Phenotypic screening is a powerful approach in drug discovery that identifies compounds based on their ability to induce a desired change in a cellular model, without prior knowledge of the specific molecular target. technologynetworks.comnih.gov This method is particularly valuable for discovering drugs with novel mechanisms of action. pfizer.comdrugtargetreview.com For C12H9ClN4O3S, a battery of cell-based phenotypic assays would be employed to determine its biological activity across various disease-relevant contexts, such as oncology or infectious disease.

The process involves treating cultured cells with the compound and observing changes in their phenotype, which can include alterations in cell shape, proliferation rate, or viability. synexagroup.com These assays can range from simple viability tests to complex, multi-parametric high-content screens that simultaneously measure several cellular features. revvity.com

Key Phenotypic Assays for C12H9ClN4O3S Evaluation:

Cytotoxicity and Cytostatic Assays: To determine the concentration at which the compound inhibits cell growth or kills cells.

Apoptosis Assays: To investigate if the compound induces programmed cell death.

Cell Migration and Invasion Assays: Crucial for evaluating potential anti-metastatic properties in cancer models.

Colony Formation Assays: To assess the long-term impact of the compound on the ability of single cells to proliferate and form colonies.

Table 1: Illustrative Data from a Phenotypic Screening Panel for C12H9ClN4O3S

| Cell Line | Assay Type | Endpoint Measured | Illustrative Result |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | IC50 (Concentration for 50% inhibition) | Value X µM |

| A549 (Lung Cancer) | Apoptosis (Caspase 3/7) | Fold increase in apoptosis vs. control | Value Y-fold |

| PC-3 (Prostate Cancer) | Cell Migration (Wound Healing) | % wound closure inhibition at 24h | Value Z % |

| HCT116 (Colon Cancer) | Colony Formation | % reduction in colony number | Value W % |

Utilization of 2D and 3D Cell Culture Systems (e.g., Organoids, Spheroids)

While traditional two-dimensional (2D) monolayer cell cultures are useful for initial high-throughput screening, they often fail to replicate the complex microenvironment of native tissues. researchgate.net Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant context for testing compounds like C12H9ClN4O3S. nih.govnih.gov

Spheroids are simple, self-assembled aggregates of cells, often of a single cell type, that mimic the 3D architecture and nutrient gradients of small tumors. upmbiomedicals.comnovusbio.com Organoids are more complex, stem cell-derived structures that self-organize to replicate the structure and function of an organ, making them invaluable for studying disease mechanisms and drug responses. researchgate.netupmbiomedicals.com The use of these models is crucial for bridging the gap between in vitro assays and in vivo outcomes. novusbio.com

The evaluation of C12H9ClN4O3S in these systems would focus on its ability to penetrate the 3D structure and exert its effect, such as inhibiting spheroid growth or altering organoid development and function. nih.gov

Table 2: Comparison of 2D and 3D Culture Systems for C12H9ClN4O3S Testing

| Feature | 2D Monolayer Culture | 3D Spheroid/Organoid Culture |

| Architecture | Flat, single layer of cells | Spherical aggregates with tissue-like structure novusbio.com |

| Cell-Cell Interaction | Limited to lateral connections | Extensive, mimicking in vivo contacts nih.gov |

| Nutrient/Drug Gradient | Uniform exposure | Forms gradients, simulating tissue penetration barriers researchgate.net |

| Physiological Relevance | Low to moderate | High, better mimics in vivo microenvironment nih.govupmbiomedicals.com |

| Application for C12H9ClN4O3S | Initial high-throughput screening | Efficacy testing in a more realistic tumor/tissue model |

Development and Application of Host-Pathogen Interaction Models

Given the presence of a sulfonamide group, a common motif in antimicrobial agents, it is pertinent to evaluate C12H9ClN4O3S for anti-infective properties. In vitro host-pathogen interaction models are essential for this purpose. These models typically involve co-culturing host cells (e.g., macrophages or epithelial cells) with a pathogen (e.g., bacteria or viruses) to study the infection process in a controlled setting. asm.orgresearchgate.net

The introduction of C12H9ClN4O3S to this system allows researchers to determine if the compound can inhibit pathogen replication, prevent host cell damage, or modulate the host's immune response to the infection. nih.govresearchgate.net This approach is critical for developing host-directed therapies that can enhance the host's ability to fight infection or to directly target the pathogen within the host cell. nih.gov

Key Endpoints in Host-Pathogen Models:

Measurement of intracellular pathogen load.

Assessment of host cell viability and cytotoxicity.

Quantification of inflammatory cytokine production by host cells.

In Vivo Experimental Models for Efficacy Studies (General Methodological Considerations)

Following promising in vitro results, the evaluation of C12H9ClN4O3S would progress to in vivo models to assess its efficacy within a whole living organism. iitri.org The selection of an appropriate animal model is a critical first step and depends on the therapeutic area of interest (e.g., oncology, infectious disease). nih.gov All in vivo studies must adhere to strict ethical guidelines for animal welfare.

Rodent Models in Efficacy Assessment

Rodent models, particularly mice and rats, are the most widely used systems for in vivo efficacy testing due to their genetic tractability, relatively low cost, and well-characterized physiology. youtube.comnih.gov

In Oncology: If C12H9ClN4O3S showed anti-cancer activity in vitro, its efficacy would be tested in rodent models bearing human tumors. Cell-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are a common starting point. nih.gov More advanced patient-derived xenograft (PDX) models, which involve implanting tumor fragments from a patient, better retain the characteristics of the original human tumor and are considered more predictive of clinical outcomes. nih.govchampionsoncology.com

In Infectious Disease: To test anti-infective properties, rodent models of infection are used. criver.com This involves challenging the animal with a specific pathogen and then administering C12H9ClN4O3S to determine its ability to reduce the pathogen burden, improve survival rates, or alleviate disease symptoms. nih.govresearchgate.net

Advanced Preclinical Methodologies and High-Throughput Approaches

Modern drug discovery leverages advanced technologies to increase efficiency and generate deeper biological insights.

High-Throughput Screening (HTS): HTS involves the automated testing of thousands of compounds in parallel to quickly identify "hits" that show activity in a specific assay. scdiscoveries.com This is often the first step in a drug discovery campaign to sift through large chemical libraries. alitheagenomics.com

High-Content Screening (HCS): HCS, or high-content analysis, is an image-based approach that provides more detailed information than standard HTS. azolifesciences.comalitheagenomics.com Using automated microscopy and sophisticated image analysis, HCS can simultaneously quantify multiple phenotypic features in response to a compound, offering a deeper understanding of its cellular effects. alitheagenomics.comalitheagenomics.com

Omics Technologies: To elucidate the mechanism of action of C12H9ClN4O3S, 'omics' technologies such as transcriptomics (studying gene expression) and proteomics (studying proteins) can be employed. These approaches provide a global view of the molecular changes induced by the compound, helping to identify its cellular targets and pathways.

Table 3: Overview of Advanced Preclinical Methodologies

| Methodology | Description | Primary Application for C12H9ClN4O3S |

| High-Throughput Screening (HTS) | Rapid, automated screening of large compound libraries for activity against a single endpoint. scdiscoveries.com | Initial identification from a large library of analogs. |

| High-Content Screening (HCS) | Image-based, multi-parametric analysis of cellular phenotypes. alitheagenomics.com | Detailed characterization of cellular effects and mechanism of action. |

| Omics (e.g., Transcriptomics) | Global analysis of molecular profiles (RNA, proteins) in response to the compound. | Target deconvolution and pathway analysis. |

Table 4: Compound Names Mentioned

| Chemical Formula | IUPAC Name |

| C12H9ClN4O3S | 4-amino-N-(6-chloro-2-methyl-2H-indazol-5-yl)-3-nitrobenzenesulfonamide |

Implementation of High-Throughput Screening (HTS) Platforms

High-throughput screening (HTS) is a critical early-stage process in drug discovery that involves the automated testing of large numbers of compounds to identify those that modulate a specific biological target. The design of an HTS campaign is contingent on the molecular target of interest. For a novel compound like C12H9ClN4O3S, the initial step would be to hypothesize a potential mechanism of action or a disease area of interest.

A typical HTS workflow would involve:

Target Identification and Assay Development: Defining the specific protein, pathway, or cellular process the compound is expected to affect and developing a robust and scalable assay to measure this activity.

Library Screening: Testing a diverse library of chemical compounds against the assay to identify "hits."

Hit Confirmation and Validation: Re-testing the initial hits to confirm their activity and rule out false positives.

Given the lack of information on C12H9ClN4O3S, no specific HTS assay data or platform details can be reported.

Use of Patient-Derived Models for Capturing Biological Heterogeneity

Patient-derived models, such as patient-derived xenografts (PDXs) and organoids, are advanced preclinical models that aim to recapitulate the biological and genetic complexity of human diseases, particularly cancer. These models are instrumental in evaluating the efficacy of new therapeutic agents in a context that more closely mirrors the clinical setting.

The application of patient-derived models for the evaluation of C12H9ClN4O3S would require:

A well-defined therapeutic hypothesis: For instance, if the compound is intended as an anti-cancer agent, it would be tested against a panel of PDX models derived from tumors of a specific type.

Efficacy Studies: Assessing the ability of the compound to inhibit tumor growth or induce cell death in these models.

Biomarker Discovery: Identifying molecular markers that correlate with response or resistance to the compound.

As there is no information linking C12H9ClN4O3S to any specific disease, no data from studies using patient-derived models can be presented.

Pharmacological Target Identification and Mechanistic Elucidation of C12h9cln4o3s

Identification of Specific Molecular Targets

Dasatinib's therapeutic effects are derived from its ability to bind to and inhibit the function of several key proteins involved in cellular signaling and proliferation. drugbank.com Its primary targets are protein tyrosine kinases, which are crucial enzymes in many cellular processes. nih.gov

Dasatinib functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of its target kinases, preventing the transfer of a phosphate (B84403) group to substrate proteins. proteopedia.org This action effectively blocks the enzyme's catalytic activity. proteopedia.org

Extensive research has focused on the interaction of Dasatinib with tyrosine kinases. However, specific studies detailing direct and significant interactions of Dasatinib with ATPases (beyond the ATP-binding domain of kinases), aminoacyl-tRNA synthetases , or carbonic anhydrases are not prominently available in the current body of scientific literature. One study noted that ATPase NSF, a protein involved in the fusion of multivesicular bodies with the plasma membrane for exosome release, is part of a pathway affected by Dasatinib, although a direct interaction was not demonstrated. nih.gov

The primary and well-documented enzyme targets of Dasatinib are a range of protein tyrosine kinases. drugbank.comdrugs.com It is particularly potent against the BCR-ABL fusion protein and the SRC family of kinases. nih.govdrugs.com Unlike its predecessor imatinib, which primarily recognizes the inactive conformation of the ABL kinase, Dasatinib can bind to both the active and inactive conformations, contributing to its increased potency and efficacy against imatinib-resistant mutations. nih.govnih.gov

| Enzyme Target | Enzyme Family | Mechanism of Interaction | Key Downstream Effects |

|---|---|---|---|

| BCR-ABL | Tyrosine Kinase | ATP-competitive inhibition of both active and inactive conformations | Inhibition of proliferation and induction of apoptosis in Philadelphia chromosome-positive (Ph+) leukemia cells. drugbank.comnih.gov |

| SRC Family Kinases (SRC, LCK, YES, FYN) | Tyrosine Kinase | ATP-competitive inhibition | Modulation of cell growth, survival, migration, and invasion. nih.govdrugs.com |

| c-KIT | Receptor Tyrosine Kinase | Inhibition | Impact on cell differentiation, proliferation, and survival. drugbank.com |

| Ephrin type-A receptor 2 (EPHA2) | Receptor Tyrosine Kinase | Antagonist | Involvement in cell migration and adhesion. drugbank.com |

| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | Receptor Tyrosine Kinase | Inhibition | Role in cell growth and division. drugbank.com |

| Cytochrome P450 3A4 (CYP3A4) | Monooxygenase | Substrate and mechanism-based inactivator | Primary enzyme responsible for the metabolism of Dasatinib. nih.gov |

| Flavin-containing monooxygenase 3 (FMO3) | Monooxygenase | Metabolizing enzyme | Involved in the formation of the M5 metabolite of Dasatinib. nih.gov |

While Dasatinib's effects are widespread and can influence pathways that are modulated by various receptors, there is limited direct evidence of its binding to and modulation of nuclear receptors or ryanodine receptors . Research has shown that Dasatinib can interfere with the nuclear localization of the Epidermal Growth Factor Receptor (EGFR), which is a receptor tyrosine kinase, rather than a nuclear receptor in the classical sense. nih.gov One study indicated that Dasatinib treatment in C2C12 myotubes led to a decrease in the mRNA expression of peroxisome proliferator-activated receptor gamma coactivator α (Pgc-1α) and nuclear respiratory factor 1 (Nrf1), which are involved in mitochondrial biogenesis, but this is an indirect effect on nuclear signaling rather than a direct interaction with a nuclear receptor. frontiersin.org

Dasatinib's primary mechanism of modulating protein-protein interactions is indirect, stemming from its inhibition of kinase activity. Many protein-protein interactions are dependent on the phosphorylation state of one or both proteins. By inhibiting the upstream kinase, Dasatinib effectively prevents these phosphorylation-dependent interactions from occurring. nih.gov

For example, the constitutive kinase activity of the BCR-ABL oncoprotein leads to the phosphorylation of numerous downstream substrates, which then interact with other proteins to activate signaling pathways that drive cell proliferation and survival. nih.gov Dasatinib, by inhibiting BCR-ABL, prevents the phosphorylation of these substrates, thereby disrupting the subsequent protein-protein interactions. nih.gov

| Affected Interaction | Mechanism of Modulation | Functional Consequence |

|---|---|---|

| BCR-ABL substrate binding | Inhibition of BCR-ABL kinase activity prevents substrate phosphorylation, thus blocking downstream interactions. | Inhibition of oncogenic signaling pathways. nih.gov |

| SRC substrate binding | Inhibition of SRC kinase activity prevents phosphorylation of its substrates. | Disruption of pathways involved in cell migration and invasion. nih.govdrugs.com |

Analysis of Intracellular Signaling Pathway Perturbations

Dasatinib significantly perturbs multiple intracellular signaling pathways that are critical for cancer cell proliferation, survival, and migration. nih.govdrugs.com Its multi-targeted nature allows it to simultaneously block several key oncogenic signaling cascades. drugbank.com

The most prominently affected pathways include:

MAPK/ERK Pathway : This pathway is crucial for cell proliferation and differentiation. Dasatinib has been shown to inhibit the phosphorylation of ERK, a key component of this pathway, in various cancer cell lines. nih.gov

PI3K/Akt Pathway : This is a major survival pathway that is often hyperactivated in cancer. Dasatinib inhibits the phosphorylation of Akt, thereby promoting apoptosis. drugs.com

STAT Signaling : Signal Transducers and Activators of Transcription (STATs) are transcription factors that regulate genes involved in cell growth and survival. Dasatinib has been shown to inhibit the phosphorylation of STAT5. drugs.com

CXCR4 Signaling : Dasatinib can inhibit the signaling induced by the chemokine CXCL12 through its receptor CXCR4, which is important for the migration and tissue homing of cancer cells. This includes the inhibition of Akt and ERK phosphorylation downstream of CXCR4 activation.

Unfolded Protein Response (UPR) Pathway : In chronic myeloid leukemia cells, Dasatinib has been found to downregulate genes associated with the UPR, a cellular stress response that can promote cancer cell survival.

| Signaling Pathway | Key Proteins Affected | Effect of Dasatinib | Cellular Outcome |

|---|---|---|---|

| MAPK/ERK | ERK | Inhibition of phosphorylation | Reduced cell proliferation. nih.gov |

| PI3K/Akt | Akt, mTOR | Inhibition of phosphorylation | Induction of apoptosis. drugs.com |

| JAK/STAT | STAT5 | Inhibition of phosphorylation | Inhibition of cell growth and survival signals. drugs.com |

| CXCR4/CXCL12 | Akt, ERK | Inhibition of phosphorylation downstream of receptor activation | Impaired cell migration. |

| Unfolded Protein Response (UPR) | ATF6, PERK, IRE1 related genes | Decreased expression of UPR-related genes | Reduced cellular stress response and survival. |

Medicinal Chemistry and Rational Drug Design Principles Applied to C12h9cln4o3s

Strategies for Lead Compound Identification and Optimization

The discovery of a new drug often begins with the identification of a "lead compound," a molecule that shows a desired biological activity but may have suboptimal properties. For a compound like C12H9ClN4O3S, several strategies are employed to identify and optimize such leads.

High-Throughput Screening (HTS): This method involves the rapid testing of large, diverse libraries of chemical compounds against a specific biological target, such as an enzyme or receptor. rjppd.org The goal is to find "hits"—compounds that exhibit the desired activity. rjppd.org A sulfonamide like C12H9ClN4O3S could be identified as a hit from such a screen.

Fragment-Based Screening (FBS): This approach screens smaller, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target. These fragments can then be grown or linked together to create a more potent lead compound.

Lead Optimization: Once a lead is identified, its structure is systematically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). For the C12H9ClN4O3S scaffold, this would involve synthesizing a series of analogs. For example, the positions of the chloro and nitro groups could be altered, or the heterocyclic rings could be substituted with other groups to probe structure-activity relationships (SAR). nih.govnih.gov The objective is to enhance the desired therapeutic effects while minimizing potential off-target effects. nih.gov

A newly synthesized lead molecule, such as a sulfonamide-anthranilate derivative, would undergo rigorous purity estimation using techniques like High-Performance Liquid Chromatography (HPLC) to ensure its suitability for further development. nih.gov

Application of Rational Drug Design Methodologies

Rational drug design uses the knowledge of a biological target's structure and mechanism to design effective drug candidates. This approach is highly relevant for the sulfonamide class. nih.gov

Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the target is unknown, LBDD methods are used. This approach relies on the knowledge of other molecules that bind to the target. By analyzing the common structural features (a pharmacophore) of these active molecules, new compounds like C12H9ClN4O3S can be designed to mimic these features. nih.gov

Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is known (e.g., from X-ray crystallography or NMR spectroscopy), SBDD can be employed. Molecular docking simulations can predict how a compound like C12H9ClN4O3S would bind to the active site of a target enzyme, for instance, carbonic anhydrase, a common target for sulfonamides. nih.govmdpi.com This allows chemists to design modifications that improve the "fit" and binding affinity of the compound to its target. acs.org For example, introducing specific substituents on the aromatic rings of the C12H9ClN4O3S scaffold could create favorable interactions with amino acid residues in the target's binding pocket. acs.org

| Design Method | Principle | Application to C12H9ClN4O3S |

| Ligand-Based | Uses knowledge of known active molecules to create a pharmacophore model. nih.gov | Designing analogs of C12H9ClN4O3S that share key chemical features with other known enzyme inhibitors. |

| Structure-Based | Uses the 3D structure of the biological target to guide drug design. nih.gov | Using molecular docking to predict how C12H9ClN4O3S binds to a target like carbonic anhydrase and modifying its structure to enhance binding interactions. nih.govmdpi.com |

Implementation of Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a powerful technique for rapidly synthesizing a large number of different but structurally related molecules, known as a chemical library. wikipedia.orgnih.gov This approach is highly efficient for exploring the structure-activity relationships of a lead compound.

For the C12H9ClN4O3S scaffold, a combinatorial library could be generated by varying the building blocks used in its synthesis. nih.gov The general synthesis of sulfonamides often involves reacting a sulfonyl chloride with a primary or secondary amine. ijarsct.co.insci-hub.se

Split-Pool Synthesis: This is a common method where a solid support (like resin beads) is divided into portions, and a different building block is added to each. The portions are then mixed, and the process is repeated. wikipedia.org

Flow Synthesis: Modern, eco-friendly methods can be used to create sulfonamide libraries under flow conditions, which minimizes waste and allows for safe and scalable production. acs.org

By systematically changing the amine and sulfonyl chloride components, a library of thousands of unique sulfonamide derivatives related to C12H9ClN4O3S can be produced and screened for enhanced biological activity. acs.orgacs.org

| Component of C12H9ClN4O3S | Possible Variations in a Combinatorial Library |

| Chlorinated Phenyl Ring | Varying the position of the chlorine atom; substituting with other halogens (F, Br, I); adding other small substituents. |

| Sulfonamide Linker | Maintaining the core SO2NH group, which is crucial for the class activity. tandfonline.com |

| Nitro-Thienyl/Triazolyl Group | Replacing the nitro group with other electron-withdrawing or donating groups; using different heterocyclic rings (e.g., furan, pyrazole, thiazole). nih.govnih.gov |

Identification and Exploration of Emerging Drug Targets for Related Scaffolds

The sulfonamide scaffold is known to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery. researchgate.netcitedrive.comtandfonline.com While classic targets like dihydropteroate (B1496061) synthase (in bacteria) and carbonic anhydrases are well-known, research continues to identify new applications for sulfonamide-based compounds. nih.govijarsct.co.in

Emerging targets for compounds with a sulfonamide scaffold include:

Protein Kinases: Inhibitors for targets like the JAK/STAT pathway. nih.gov

Proteases: Crucial enzymes in viral replication and cancer progression. nih.gov

Ion Channels: Such as the NaV1.5 sodium channel, implicated in cardiac arrhythmias. nih.gov

Bcl-2 Family Proteins: Key regulators of apoptosis, relevant in cancer therapy. researchgate.net

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): A key regulator of the endogenous antioxidant response, relevant for diseases involving oxidative stress. bohrium.com

A compound like C12H9ClN4O3S could be screened against these emerging targets to uncover novel therapeutic activities beyond the traditional applications of sulfonamides. researchgate.net

Computational Workflows in Drug Discovery and Development

Computational chemistry is an integral part of modern drug discovery, streamlining the process and reducing costs. nih.govnih.gov A typical computational workflow for a compound like C12H9ClN4O3S would involve several stages.

Virtual Library Design: Before synthesis, computational tools can be used to design a virtual library of analogs. nih.govoup.com This allows researchers to prioritize which compounds are most likely to be active.

Virtual High-Throughput Screening (vHTS): Large databases of virtual compounds can be screened against a target's 3D structure using molecular docking programs. nih.gov This helps to identify promising candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of C12H9ClN4O3S analogs, a QSAR model could predict the activity of new, unsynthesized compounds.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov This helps to identify and eliminate compounds with poor pharmacokinetic profiles early in the discovery process. For instance, the metabolism of sulfonamides by Cytochrome P450 enzymes can be modeled to predict potential drug-drug interactions or toxic metabolites. researchgate.net

Quantum Mechanics (QM): Theoretical methods like Density Functional Theory (DFT) can be used to study the electronic properties, molecular structure, and vibrational frequencies of a compound like C12H9ClN4O3S, providing deeper insights that complement experimental data. mdpi.com

This integrated computational and experimental strategy accelerates the journey from an initial hit to a viable drug candidate. nih.gov

Advanced Structural Characterization and Solid State Studies of C12h9cln4o3s

X-ray Crystallography for Precise Molecular Structure Determination

Single-Crystal X-ray Diffraction Analysis

To discuss the precise molecular structure of C12H9ClN4O3S, a single-crystal X-ray diffraction (SCXRD) study would be required. carleton.edumdpi.com Such a study would yield a crystallographic information file (CIF), containing the precise coordinates of each atom in the unit cell. From this, a definitive molecular structure, including the connectivity of the atoms and the conformation of the molecule, could be described. Key parameters such as the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) would be determined, which are fundamental properties of the crystalline solid. carleton.edu Without a published crystal structure, these details for C12H9ClN4O3S are unknown.

Investigation of Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. mdpi.com Different polymorphs of the same compound can exhibit distinct physical properties. Identifying and characterizing polymorphism typically involves crystallizing the compound under various conditions and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD) and SCXRD. nih.gov The crystal packing, or the arrangement of molecules in the crystal lattice, would also be revealed by X-ray diffraction. nih.gov There is currently no information in the public domain regarding any polymorphs of C12H9ClN4O3S or its crystal packing arrangement.

Characterization of Intermolecular Interactions in the Solid State

The way molecules interact with each other in a solid determines many of its bulk properties. These non-covalent interactions are weaker than covalent bonds but are crucial for the stability of the crystal lattice. libretexts.org

Analysis of Hydrogen Bonding Networks

Given the presence of nitrogen, oxygen, and hydrogen atoms in the molecular formula C12H9ClN4O3S, the formation of hydrogen bonds is highly probable. ck12.org A detailed crystallographic study would identify the specific atoms acting as hydrogen bond donors and acceptors and provide precise measurements of the bond lengths and angles. nih.gov This would allow for the description of the hydrogen bonding network, such as the formation of chains, sheets, or more complex three-dimensional architectures. frontiersin.orguni-kiel.de Without experimental data, the nature and extent of hydrogen bonding in solid C12H9ClN4O3S cannot be accurately described.

Studies on Supramolecular Aggregation Patterns

The combined effect of various intermolecular forces, including hydrogen bonds and π-π stacking, leads to the formation of specific supramolecular assemblies or aggregates. researchgate.netnih.gov The study of these patterns provides insight into how molecules recognize each other and self-organize to form a crystalline solid. nih.gov Understanding the supramolecular aggregation of C12H9ClN4O3S would necessitate the detailed structural information that is presently missing from the scientific record.

Future Research Directions and Emerging Paradigms for C12h9cln4o3s Research

Synergistic Integration of Advanced Computational and Experimental Methodologies

The modern drug discovery pipeline relies heavily on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. For a compound like C12H9ClN4O3S, this integrated approach is crucial for elucidating its structure, predicting its activity, and guiding its synthesis.

Computational studies serve as the initial step in this process. Techniques such as molecular docking are employed to predict the binding affinity of the compound to specific biological targets, like enzymes or receptors. For instance, in studies of other novel sulfonamide derivatives, molecular docking has been used to estimate binding energy against bacterial enzymes such as dihydropteroate (B1496061) synthase (DHPS), a key component in the folate synthesis pathway. nih.govresearchgate.net This in silico screening helps prioritize compounds with the highest potential for biological activity. nih.gov Furthermore, advanced computational methods like Density Functional Theory (DFT) can be used to understand the molecule's electronic structure, stability, and reactivity, providing insights that are critical for rational drug design. researchgate.netmdpi.com

Experimental methodologies then validate these computational predictions. The synthesis of C12H9ClN4O3S derivatives is the foundational experimental step, often achieved through multi-step reactions involving starting materials like 4-methylbenzenesulfonyl chloride. nih.gov Following synthesis, structural confirmation is performed using techniques such as 1H-NMR, 13C-NMR, and FTIR spectroscopy to ensure the correct molecule has been created. nih.govmdpi.com The subsequent in vitro biological evaluation involves testing the synthesized compound's activity against specific targets, such as bacterial strains or cancer cell lines, to determine its minimum inhibitory concentration (MIC) or cytotoxic effects. nih.govresearchgate.net This iterative cycle of computational prediction and experimental validation allows for the rapid refinement of the molecular structure to enhance desired activities and properties.

Table 1: Synergistic Research Methodologies for C12H9ClN4O3S

| Methodology Type | Specific Technique | Purpose in Drug Discovery | Relevant Findings from Similar Compounds |

|---|---|---|---|

| Computational | Molecular Docking | Predicts binding affinity and interaction with biological targets. | Sulfonamide derivatives show high affinity for bacterial DHPS enzyme with binding energies around -8.1 kcal/mol. nih.gov |

| Density Functional Theory (DFT) | Analyzes electronic structure, stability, and reactivity. | Used to understand the geometry and molecular electrostatic potential surface of novel sulfonamides. researchgate.net | |

| ADMET Prediction | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Helps filter compound libraries for drug-like properties before synthesis. researchgate.net | |

| Experimental | Chemical Synthesis | To create novel derivatives of the lead compound. | Various methods exist for synthesizing sulfonamides, often by reacting sulfonyl chlorides with amines. researchgate.net |

| Spectroscopic Analysis (NMR, FTIR) | Confirms the chemical structure of the synthesized compound. | Provides definitive structural data essential for characterization. nih.govmdpi.com |

Exploration of Novel Biological Activities and Therapeutic Applications

The structural features of C12H9ClN4O3S, particularly the presence of a sulfonamide group within a heterocyclic framework, suggest a range of potential biological activities. Sulfonamides have a long history as antimicrobial agents that competitively inhibit the DHPS enzyme in bacteria, thereby blocking folate synthesis, which is essential for DNA and RNA production. researchgate.net Research into new sulfonamide derivatives continues to explore their potential against both Gram-positive and Gram-negative bacteria, with some novel compounds showing significant activity. nih.gov Therefore, a key research avenue for C12H9ClN4O3S would be comprehensive screening against a panel of pathogenic bacteria to identify any antimicrobial properties.

Beyond antimicrobial effects, heterocyclic compounds are a cornerstone of modern oncology. nih.gov Many demonstrate potent antiproliferative activity by targeting various cellular pathways. researchgate.net For example, some sulfonamide derivatives have been investigated for their ability to inhibit enzymes crucial for cancer cell survival, such as carbonic anhydrase. researchgate.net Others, like those related to combretastatin (B1194345) A-4, can act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. rsc.orgresearchgate.net Future research on C12H9ClN4O3S should involve extensive screening against diverse human cancer cell lines to determine its cytotoxic potential. nih.govmdpi.com Mechanistic studies would then be required to identify the specific molecular targets and pathways affected by the compound, such as the induction of apoptosis or autophagy. nih.gov

Table 2: Potential Therapeutic Targets for C12H9ClN4O3S

| Therapeutic Area | Potential Molecular Target | Mechanism of Action | Relevance |

|---|---|---|---|